Coronafacic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aS,6R,7aS)-6-ethyl-1-oxo-2,3,3a,6,7,7a-hexahydroindene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-7-5-9-8(3-4-11(9)13)10(6-7)12(14)15/h6-9H,2-5H2,1H3,(H,14,15)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMAUQRMJXNSCG-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2C(CCC2=O)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]2[C@H](CCC2=O)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977827 | |
| Record name | 6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62251-98-3 | |
| Record name | (3aS,6R,7aS)-6-Ethyl-2,3,3a,6,7,7a-hexahydro-1-oxo-1H-indene-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62251-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coronafacic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062251983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethyl-1-oxo-2,3,3a,6,7,7a-hexahydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Genetics and Biosynthesis of Coronafacic Acid
Organization of the Coronafacic Acid Biosynthetic Gene Cluster
The genes responsible for coronatine (B1215496) biosynthesis in Pseudomonas syringae pv. glycinea PG4180 are located on a 90-kb plasmid, p4180A, within a 32-kb region known as the COR gene cluster. nih.govnih.gov This cluster is further organized into distinct functional regions for the biosynthesis of the two components of coronatine: this compound (CFA) and coronamic acid (CMA). nih.govresearchgate.net These biosynthetic gene sets are separated by a regulatory region containing the genes corP, corR, and corS. nih.govpnas.org
Identification and Mapping of cfa Genes
The this compound biosynthetic gene cluster spans approximately 19 kb of the COR gene cluster. nih.gov Through nucleotide sequencing, mutagenesis, and complementation analysis, several open reading frames (ORFs) have been identified and designated as cfa genes. nih.gov The initial characterization of the 5' end of the transcript identified six ORFs: cfl (coronafacate ligase) and cfa1 through cfa5. nih.gov The cfl gene product is involved in the final ligation of CFA and CMA to form coronatine. nih.govnih.gov Further sequencing of the 3' end of the cluster identified three additional genes: cfa8, cfa9, and tnp1. nih.gov
The protein products of these genes show homology to enzymes involved in polyketide and fatty acid synthesis. For instance, the translational products of cfa1, cfa2, and cfa3 are related to acyl carrier protein (ACP), fatty acid dehydratase, and β-ketoacyl synthetase, respectively. nih.gov The cfa8 gene product shows similarity to crotonyl-coenzyme A reductases and is essential for CFA and COR biosynthesis. nih.gov In contrast, cfa9, which is related to thioesterases, is not essential for the production of CFA and COR. nih.gov The tnp1 gene product is related to transposases and appears to have no direct function in coronatine biosynthesis. nih.gov
Below is a table summarizing the identified cfa genes and their putative functions.
| Gene | Putative Function | Role in CFA Biosynthesis |
| cfl | Coronafacate ligase | Ligation of CFA and CMA |
| cfa1 | Acyl carrier protein (ACP) | Polyketide chain elongation |
| cfa2 | Fatty acid dehydratase | Polyketide chain modification |
| cfa3 | β-ketoacyl synthetase | Polyketide chain elongation |
| cfa4 | Not specified in provided context | Required for CFA biosynthesis |
| cfa5 | Acyl-CoA ligase related | Activation of carboxylic acids |
| cfa6 | Polyketide synthase | Polyketide chain synthesis |
| cfa7 | Polyketide synthase | Polyketide chain synthesis |
| cfa8 | Oxidoreductase (Crotonyl-CoA reductase related) | Essential for CFA biosynthesis |
| cfa9 | Thioesterase related | Dispensable for CFA biosynthesis |
| tnp1 | Transposase related | No obvious function in biosynthesis |
Transcriptional Organization and Regulatory Elements
Genetic evidence strongly indicates that the cfl gene and the CFA biosynthetic gene cluster are organized as a single transcriptional unit, or operon. nih.gov Transcription of this entire operon is initiated from the cfl promoter. nih.govnih.gov This promoter has been localized to a 0.37-kb region upstream of the transcriptional start site. nih.govnih.gov
The expression of the cfl/CFA operon is subject to environmental regulation, most notably temperature. nih.gov Maximum expression, as measured by glucuronidase activity in reporter gene fusion studies, occurs at 18°C. nih.govnih.gov This thermoregulation is controlled by a modified two-component regulatory system encoded by the corP, corR, and corS genes located within the COR gene cluster. nih.govnih.govasm.org CorS is a putative histidine protein kinase that likely senses environmental signals, while CorP and CorR are response regulators that modulate gene expression. nih.gov The functional activity of this two-component system is essential for the transcription of the cfl/CFA operon. nih.govasm.org
Comparative Genomics of this compound Gene Clusters Across Genera
While initially characterized in Pseudomonas syringae, biosynthetic gene clusters with homology to the CFA cluster have been identified in other bacterial genera, suggesting horizontal gene transfer and functional diversification.
In the plant pathogen Pectobacterium atrosepticum, a this compound biosynthetic gene cluster has been identified on a putative horizontally acquired island known as HAI2. frontiersin.org HAI2 is a 97,875 bp integrative and conjugative element (ICE) that shows similarity to other ICEs like SPI-7 from Salmonella enterica and PPHGI-1 from Pseudomonas syringae pv. phaseolicola. frontiersin.orgresearchgate.net Deletion of HAI2 in P. atrosepticum leads to reduced blackleg disease symptoms on potato stems, indicating the importance of this cluster in virulence. frontiersin.org Unlike P. syringae, P. atrosepticum does not possess the genes for coronamic acid biosynthesis, suggesting that CFA may function independently or be conjugated to a different molecule in this bacterium. frontiersin.orgnih.gov The presence of the cfa cluster on an ICE in different strains of P. atrosepticum and some P. carotovorum strains suggests that horizontal gene transfer via these mobile genetic elements contributes to the evolution of virulence in these pathogens. frontiersin.orgnih.govnih.gov
The genome of Streptomyces scabiei, a causative agent of common scab disease in potato, contains a biosynthetic gene cluster predicted to synthesize a compound similar to this compound. nih.govapsnet.org This cfa-like cluster is approximately 31 kb in size and consists of 15 coding sequences. apsnet.org Southern analysis has shown that this cluster is conserved in other S. scabiei strains but is absent in other pathogenic streptomycetes like S. turgidiscabies and S. acidiscabies. nih.govapsnet.org Transcriptional analysis has demonstrated that this cluster is expressed during interactions with plants, and its expression is dependent on a transcriptional regulator located within the cluster. nih.govapsnet.org A knockout of this gene cluster resulted in a reduced virulence phenotype on tobacco seedlings, highlighting its role in host-pathogen interactions. nih.govapsnet.org The presence of this cluster in a Gram-positive bacterium, phylogenetically distant from Pseudomonas and Pectobacterium, further underscores the role of horizontal gene transfer in the dissemination of virulence-associated secondary metabolite pathways. wikipedia.org
Enzymology of this compound Biosynthesis
The biosynthesis of this compound (CFA), the polyketide component of the phytotoxin coronatine (COR), is a complex process orchestrated by a series of specialized enzymes. nih.govpnas.org The genes encoding these enzymes are located in a single 19-kb transcriptional unit within the larger COR gene cluster. nih.govnih.gov This enzymatic assembly line combines features of different polyketide synthase systems to construct the unique bicyclic structure of CFA.
Polyketide Synthase (PKS) Systems Involved
The core of CFA synthesis is managed by a hybrid system of polyketide synthase (PKS) enzymes. Unlike typical bacterial PKS systems which are classified as either Type I (large, multifunctional proteins) or Type II (dissociated, monofunctional enzymes), the CFA pathway uniquely integrates both. pnas.orgnih.gov This involves a combination of discrete, single-function proteins and large, multi-domain modular enzymes. nih.gov
The biosynthesis of CFA is initiated and elongated through the coordinated action of several "Cfa" proteins. The initial steps are catalyzed by monofunctional proteins reminiscent of a Type II PKS system. nih.gov These include Cfa1, Cfa2, and Cfa3. nih.gov Subsequent elongation and modification steps are carried out by two large, multifunctional Type I PKS proteins, Cfa6 and Cfa7. nih.govresearchgate.net
Cfa1: This protein functions as an acyl carrier protein (ACP), a crucial component that holds the growing polyketide chain as a thioester during synthesis. nih.govnih.govnih.gov
Cfa2: The predicted translation product of cfa2 shows similarity to fatty acid dehydratase (DH) enzymes, which are responsible for removing a water molecule to create a double bond in the polyketide backbone. nih.govnih.gov
Cfa3: This protein is a β-ketoacyl synthetase (KS). Its role is to catalyze the condensation of precursor units, extending the polyketide chain. nih.govnih.gov
Cfa6 and Cfa7: These are very large proteins (>200 kDa) that function as modular Type I PKSs. nih.govresearchgate.net They contain multiple domains organized into modules, with each module responsible for one cycle of chain elongation and modification. nih.govacs.org Cfa7, for instance, contains ketoreductase (KR), dehydratase (DH), and thioesterase (TE) domains to process the growing polyketide chain. acs.org
Table 1: Key Polyketide Synthase Proteins in this compound Biosynthesis
| Protein | Type | Predicted Function | Role in Biosynthesis |
| Cfa1 | Monofunctional (Type II-like) | Acyl Carrier Protein (ACP) | Covalently binds and carries the growing polyketide intermediate. nih.govnih.gov |
| Cfa2 | Monofunctional (Type II-like) | Dehydratase (DH) | Catalyzes the removal of a water molecule from the polyketide chain. nih.govnih.gov |
| Cfa3 | Monofunctional (Type II-like) | β-Ketoacyl Synthase (KS) | Catalyzes the Claisen condensation to elongate the polyketide chain. nih.govnih.gov |
| Cfa6 | Multifunctional (Type I Modular) | Modular Polyketide Synthase | Receives the starter unit and performs the first cycle of elongation with ethyl malonate. acs.org |
| Cfa7 | Multifunctional (Type I Modular) | Modular Polyketide Synthase | Receives the intermediate from Cfa6, performs a second elongation, and facilitates cyclization. acs.org |
Modular PKSs like Cfa6 and Cfa7 typically operate based on a "collinearity rule," where the number and order of modules and their catalytic domains directly correspond to the sequence of chemical reactions and the structure of the final polyketide product. acs.org However, the biosynthesis of CFA demonstrates a significant deviation from this principle, showcasing the potential for greater molecular diversity in modular PKS pathways. acs.org
The key non-collinear event is the formation of CFA's distinctive hydrindane ring system. acs.org Following the condensation of an enzyme-bound intermediate with malonate by Cfa7, the resulting linear β-keto thioester does not immediately undergo the standard reduction and dehydration steps predicted by the domain organization. acs.org Instead, the elongated intermediate possesses a latent reactivity that leads to a rapid, intramolecular 6-endo-trig cyclization. acs.org This cascade reaction, which forms the second ring of the hydrindane structure, occurs at a faster rate than the canonical ketoreduction and dehydration catalyzed by the Cfa7 domains. acs.org This demonstrates that complex carbocyclic structures can be generated during assembly-line biosynthesis through programmed cascade reactions that override the expected sequential enzymatic modifications. acs.org
Accessory Enzymes and Their Catalytic Roles
In addition to the core PKS machinery, other accessory enzymes are encoded within the CFA gene cluster that play crucial roles in completing the biosynthesis.
The protein Cfa8 is an essential enzyme in the CFA pathway. Sequence analysis shows that it is related to oxidoreductases, specifically crotonyl-coenzyme A reductases. nih.gov Mutagenesis and complementation studies have confirmed the critical role of Cfa8; mutations in the cfa8 gene completely abolish the production of both CFA and the final coronatine phytotoxin. nih.gov This indicates that Cfa8 is absolutely required for a key oxidative or reductive step in the biosynthetic pathway. nih.gov
The cfa9 gene encodes a protein with significant similarity to thioesterases (TEs), enzymes that typically catalyze the hydrolysis of thioester bonds to release the final product from the PKS assembly line. nih.govpnas.org Cfa9 contains the characteristic GXSXG and GXH motifs found in the active sites of many thioesterases. nih.gov However, unlike Cfa8, Cfa9 is not essential for CFA or COR production. nih.govnih.gov Analysis of a cfa9 mutant showed that the bacterium could still produce CFA. nih.gov It is hypothesized that Cfa9 may function to increase the release of enzyme-bound intermediates from the pathway, potentially acting as an editing or proofreading enzyme, or that its role is redundant, with the TE domain of Cfa7 being sufficient for final product release. nih.govnih.gov
Table 2: Accessory Enzymes in this compound Biosynthesis
| Protein | Enzyme Class | Predicted Function | Role in Biosynthesis |
| Cfa8 | Oxidoreductase | Redox reactions | Absolutely required for the biosynthesis of CFA and COR. nih.gov |
| Cfa9 | Thioesterase | Hydrolysis of thioester bonds | Dispensable for CFA and COR production; may increase the release of enzyme-bound products. nih.govnih.gov |
Ligases (e.g., Coronafacate Ligase – Cfl, Cfa5)
The biosynthesis of coronatine involves the ligation of this compound and coronamic acid (CMA), a step catalyzed by specific ligases. nih.gov Two key enzymes encoded within the cfa gene cluster, Coronafacate Ligase (Cfl) and Cfa5, play crucial roles in this process and potentially in the biosynthesis of CFA itself.
Coronafacate Ligase (Cfl): The cfl gene encodes the coronafacate ligase, an enzyme responsible for the amide bond formation between CFA and CMA. nih.gov The deduced amino acid sequence of Cfl shows homology with a variety of adenylate-forming enzymes. researchgate.net These enzymes typically bind and hydrolyze ATP to activate their respective substrates for subsequent ligation reactions. researchgate.net Immunoblot analysis has confirmed the presence of an ATP-binding region, or P-loop motif, within the Cfl protein, supporting its role in adenylation. oup.comnih.gov The proposed mechanism involves the activation of the carboxylic acid of CFA through the formation of a coronafacoyl-AMP intermediate, which is then attacked by the amino group of CMA to form the final coronatine molecule. A nonpolar mutation in the cfl gene has been shown to affect not only the ligation step but also the biosynthesis of CFA, suggesting a potential dual role for this enzyme. nih.gov
Cfa5: The cfa5 gene product is predicted to be an acyl-coenzyme A (CoA) ligase. asm.org While the primary role of Cfl is in the final ligation of CFA and CMA, Cfa5 is hypothesized to be involved in the activation of a precursor molecule for the polyketide synthesis pathway. One proposed function is the conversion of succinic semialdehyde, a precursor for the cyclopentenone ring, into its corresponding CoA ester, thereby preparing it for entry into the PKS assembly line. nih.gov Like other acyl-CoA ligases, Cfa5 likely utilizes ATP to catalyze the formation of an acyl-adenylate intermediate, which is then converted to the high-energy acyl-CoA thioester.
| Enzyme | Gene | Proposed Function | Key Features |
| Coronafacate Ligase | cfl | Catalyzes the amide ligation of CFA and CMA. May also have a role in CFA biosynthesis. | Adenylate-forming enzyme, contains an ATP-binding site (P-loop). |
| Cfa5 | cfa5 | Acyl-CoA ligase, likely activates a precursor for polyketide synthesis. | Homology to acyl-CoA ligases. |
Cytochrome P450 Enzymes (e.g., CYP107AK1 in S. scabiei)
In the coronafacoyl phytotoxin biosynthesis of Streptomyces scabiei, a soil-dwelling bacterium that causes common scab disease in plants, a key cytochrome P450 enzyme, CYP107AK1, plays a critical role. This enzyme is absent in the coronatine biosynthetic pathway of Pseudomonas syringae, highlighting a divergent evolution of CFA biosynthesis.
The function of CYP107AK1 was elucidated through gene deletion studies. Deletion of the CYP107AK1 gene in S. scabiei resulted in the abolishment of coronafacoyl-isoleucine (CFA-Ile) production, the primary coronafacoyl phytotoxin produced by this bacterium. Instead, the mutant strain accumulated biosynthetic intermediates. Structural analysis of these accumulated compounds revealed that CYP107AK1 is responsible for the introduction of an oxygen atom into the CFA backbone, which ultimately forms the carbonyl group in the final molecule. This suggests that CYP107AK1 catalyzes a crucial hydroxylation step in the CFA biosynthetic pathway in S. scabiei.
Cascade Reactions during Biosynthesis (e.g., Cfa7-catalyzed condensation and cyclization)
The formation of the characteristic hydrindane ring system of this compound is a remarkable example of a cascade reaction catalyzed by the multifunctional polyketide synthase Cfa7. This process involves a Claisen condensation followed by an intramolecular cyclization.
The biosynthesis proceeds with the transfer of an enzyme-bound intermediate from the first modular PKS, Cfa6, to Cfa7. nih.gov The acyltransferase (AT) domain of Cfa7 activates and loads a malonyl-CoA extender unit onto its carrier protein (T) domain. acs.org Subsequently, the ketosynthase (KS) domain of Cfa7 catalyzes a Claisen condensation between the incoming intermediate and the malonyl group. nih.gov
This condensation results in the formation of a reactive β-keto thioester intermediate tethered to the enzyme. nih.gov This intermediate then undergoes a rapid, intramolecular 6-endo-trig cyclization, a key step in forming the bicyclic core of CFA. nih.gov This cyclization is believed to occur at a faster rate than the subsequent ketoreduction and dehydration steps also catalyzed by Cfa7. acs.org The enzyme Cfa7 is thought to play a role in controlling the stereochemistry of this cyclization reaction. nih.gov Following cyclization, the ketoreductase (KR) and dehydratase (DH) domains of Cfa7 act on the tethered bicyclic intermediate to complete the formation of the this compound moiety. researchgate.net
Precursor Incorporation and Metabolic Pathways
The carbon skeleton of this compound is assembled from several small metabolic precursors through a polyketide synthesis pathway.
Origins of Carbon Units (e.g., pyruvate (B1213749), acetate (B1210297), butyrate (B1204436), α-ketoglutarate, succinic semialdehyde)
Isotope labeling studies have been instrumental in identifying the origins of the carbon atoms in the this compound molecule. These studies have shown that CFA is a novel polyketide synthesized from one unit of pyruvate, one unit of butyrate, and three units of acetate. asm.org
Further investigations have revealed that the pyruvate unit is likely converted to α-ketoglutarate before its incorporation into the CFA backbone. nih.gov The decarboxylation of α-ketoglutarate yields succinic semialdehyde, which is proposed to be the starter unit for the polyketide assembly. nih.gov The butyrate unit is likely incorporated in the form of butyryl-CoA, and the acetate units are incorporated as malonyl-CoA. nih.gov
| Precursor | Incorporated Form | Number of Units |
| Pyruvate | α-Ketoglutarate -> Succinic semialdehyde | 1 |
| Butyrate | Butyryl-CoA | 1 |
| Acetate | Malonyl-CoA | 3 |
Proposed Biosynthetic Intermediates and Enzyme-Bound Products
Due to the nature of polyketide synthesis, many of the biosynthetic intermediates remain covalently bound to the acyl carrier protein (ACP) domains of the PKS enzymes and are not released into the cytoplasm. nih.gov However, some intermediates and shunt products have been identified.
One such compound is 2-[1-oxo-2-cyclopenten-2-ylmethyl]-butanoic acid (CPE), which has been isolated from fermentation broths of coronatine-producing bacteria. asm.org CPE is considered to be either a key intermediate or a shunt product of the CFA biosynthetic pathway. nih.gov
The proposed biosynthetic pathway involves several enzyme-bound intermediates. The initial steps are thought to involve the formation of an enzyme-bound 2-carboxy-3-hydroxycyclopentanone, which is then dehydrated to yield enzyme-bound 2-carboxy-2-cyclopentenone (CPC). nih.gov This cyclopentenone starter unit is then transferred to the modular PKS Cfa6 for further extension. The elongation process on Cfa6 and Cfa7 involves tethered intermediates that are sequentially modified by the various catalytic domains of these enzymes. nih.gov
Mechanisms of Cyclopentenone Ring Formation
The formation of the initial cyclopentenone ring is a critical step in the biosynthesis of this compound. This process is thought to be carried out by a set of monofunctional proteins encoded by the cfa gene cluster, including Cfa1 (ACP), Cfa2 (dehydratase), Cfa3 (β-ketoacyl synthetase), and Cfa4. nih.govasm.org
The proposed mechanism begins with the loading of the starter unit, likely derived from succinic semialdehyde, onto the acyl carrier protein (Cfa1). The β-ketoacyl synthetase (Cfa3) then catalyzes a condensation reaction to extend the chain. The Cfa4 protein is postulated to function as a cyclase, catalyzing the intramolecular cyclization to form the five-membered ring. nih.gov Finally, the dehydratase (Cfa2) is believed to introduce the double bond into the ring, forming the cyclopentenone structure. nih.gov This enzyme-bound cyclopentenone moiety then serves as the starter unit for the subsequent chain extensions catalyzed by the modular polyketide synthases Cfa6 and Cfa7.
Regulation of this compound Biosynthesis
The production of this compound (CFA), a key polyketide component of the phytotoxin coronatine (COR), is a tightly controlled process in Pseudomonas syringae. This regulation occurs primarily at the transcriptional level and is governed by a sophisticated sensory and response system that integrates environmental and host cues to modulate the expression of the CFA biosynthetic genes.
Transcriptional Regulation of cfa Gene Expression
The genes responsible for the biosynthesis of this compound are organized into a distinct gene cluster. Research in Pseudomonas syringae pv. glycinea PG4180 has shown that the CFA biosynthetic genes are co-transcribed with the coronafacate ligase gene (cfl), which is responsible for the final amide linkage of CFA to coronamic acid (CMA) to form coronatine. frontiersin.org This entire set of genes, known as the cfl/CFA gene cluster, is encoded on a single transcript, functioning as an operon. frontiersin.orgnih.gov
Transcription of this operon is directed by a single promoter located upstream of the cfl gene. frontiersin.org This promoter region is the primary site of transcriptional control for the entire CFA biosynthetic pathway. The expression from this promoter is not constitutive; instead, it is highly dependent on both a specific regulatory system and external environmental conditions. frontiersin.orgapsnet.org
Regulatory Genes and Proteins (e.g., CorP, CorR, CorS)
The regulation of the cfl/CFA operon is controlled by a modified two-component regulatory system encoded by three genes—corS, corR, and corP. apsnet.org These regulatory genes are physically located within the larger coronatine biosynthetic gene cluster, separating the cfa genes from the genes required for coronamic acid synthesis. nih.gov This system integrates environmental signals, particularly temperature, to activate the transcription of the CFA biosynthetic genes. apsnet.org
CorS (Sensor Kinase): CorS is a histidine protein kinase that acts as the environmental sensor for the system. apsnet.org In response to favorable environmental signals, such as optimal temperature, CorS is believed to autophosphorylate a conserved histidine residue. apsnet.org
CorR (Response Regulator): CorR is the response regulator and a direct transcriptional activator. apsnet.org The phosphorylated CorS protein transfers its phosphoryl group to a conserved aspartate residue on CorR. apsnet.org This phosphorylation event activates CorR, enabling it to bind specifically to the promoter region of the cfl/CFA operon, thereby initiating transcription. apsnet.org This binding is temperature-dependent and is contingent on the functional activity of CorS. apsnet.org
CorP (Accessory Regulator): CorP is a second response regulator that is highly similar in sequence to CorR. However, it lacks the characteristic DNA-binding domain found in typical transcriptional activators. apsnet.org While CorP does not bind to DNA itself, it is essential for the activation of CorR. Mutational studies have demonstrated that CorP is required for the CorS-mediated activation of CorR, although the precise mechanism of this modulation remains to be fully elucidated. apsnet.org
| Protein | Type | Function |
|---|---|---|
| CorS | Histidine Protein Kinase (Sensor) | Senses environmental signals (e.g., temperature) and autophosphorylates. apsnet.org |
| CorR | Response Regulator (Transcriptional Activator) | Receives phosphoryl group from CorS, binds to the cfl/CFA promoter, and activates transcription. apsnet.org |
| CorP | Response Regulator (Accessory) | Required for the activation of CorR by CorS; does not bind DNA directly. apsnet.org |
Environmental and Host-Derived Signals Influencing Production
The biosynthesis of this compound is finely tuned to specific signals from the environment and the host plant, ensuring that the phytotoxin is produced when it is most advantageous for the bacterium.
Temperature: Temperature is the most significant and well-characterized environmental factor regulating CFA production. The expression of the cfl/CFA operon is thermoregulated, with maximal transcription and toxin production occurring at a lower temperature of 18°C. researchgate.net At higher temperatures, such as 28°C, the expression of these genes is significantly repressed. apsnet.orgresearchgate.net This thermoregulation is directly mediated by the CorS/CorR/CorP system. apsnet.org
Nutritional Factors: The availability of specific nutrients in the environment also impacts the yield of coronatine, and by extension, this compound. Studies have shown that the type of carbon source, as well as the levels of nitrogen (NH4Cl), phosphate, magnesium, and sulfate, can significantly affect toxin synthesis. nih.gov Generally, deviations from a standard basal medium lead to a decline in coronatine yield. nih.gov However, the addition of nitrate (KNO3) and iron (FeCl3) has been shown to enhance production. nih.gov
Osmolarity and pH: While coronatine production is not significantly affected by pH within a range of 6.5 to 7.8, it is sensitive to changes in the osmotic environment. nih.gov An increase in the osmolarity of the growth medium leads to a significant decrease in coronatine synthesis, even when bacterial growth is not inhibited. nih.gov
Host-Derived Signals: The expression of coronatine biosynthetic genes is induced when the bacterium is in contact with the host plant. frontiersin.org Experiments have shown that the cma promoter (part of the coronatine cluster and co-regulated with the cfa genes) is activated upon contact with the leaf surface, independent of light conditions. frontiersin.org Furthermore, crude extracts from tomato leaves have been shown to induce the expression of these genes, indicating that the bacterium recognizes specific, yet unidentified, plant-derived signal molecules to initiate toxin production in planta. frontiersin.org
| Signal | Type | Effect on Production |
|---|---|---|
| Temperature | Environmental | Maximal production at 18°C; repressed at 28°C. apsnet.orgresearchgate.net |
| Nutrients | Environmental | Affected by carbon, nitrogen, and phosphate levels. Enhanced by nitrate and iron. nih.gov |
| pH | Environmental | Largely unaffected between pH 6.5 and 7.8. nih.gov |
| Osmolarity | Environmental | Production decreases with increasing osmolarity. nih.gov |
| Plant Contact | Host-Derived | Gene expression is induced upon contact with the leaf surface. frontiersin.org |
Chemical Synthesis and Analogues of Coronafacic Acid
Retrosynthetic Strategies for Coronafacic Acid Scaffolding
The central challenge in synthesizing this compound lies in the stereocontrolled construction of its dense hydrindane framework. Retrosynthetic analysis reveals several key disconnections that have inspired a variety of synthetic approaches.
Approaches Targeting the Hydrindanone Ring System
The hydrindanone core of this compound, a cis-fused bicyclo[4.3.0]nonane system, has been a primary focus of synthetic efforts. beilstein-journals.org Strategies for its construction often involve the sequential or concerted formation of the two rings. Common approaches include:
Ring Annulation Reactions: These methods build one ring onto an existing one. Robinson annulation, for example, has been utilized to construct the six-membered ring onto a pre-existing five-membered ring. bham.ac.uk
Cycloaddition Reactions: Diels-Alder reactions, in both intermolecular and intramolecular variants, have proven to be powerful tools for rapidly assembling the bicyclic core with a high degree of stereocontrol. thieme-connect.comnih.gov
Radical Cyclizations: The formation of carbon-carbon bonds through radical intermediates offers another avenue to the hydrindane skeleton. acs.org
Sequential Michael Additions: A sequence of conjugate additions can be employed to build the fused ring system in a stepwise manner, allowing for the controlled installation of stereocenters. nih.gov
Total Synthesis Methodologies
Numerous total syntheses of this compound have been reported, each showcasing unique strategies for assembling the target molecule. These can be broadly categorized based on the key bond-forming reactions used to construct the core structure.
Diels-Alder Cycloaddition Approaches
The Diels-Alder reaction, a [4+2] cycloaddition, is a highly efficient method for forming six-membered rings and has been extensively used in the synthesis of this compound. thieme-connect.com
In this approach, a diene and a dienophile, as separate molecules, react to form the cyclohexene (B86901) ring of the hydrindane system. A notable example involves the reaction of 4-cyclopentene-1,3-dione (B1198131) with ethyl 4-ethyl-2,4-pentadienoate. cdnsciencepub.comcdnsciencepub.com This reaction efficiently assembles the core carbon framework of this compound in a single step. cdnsciencepub.com Another strategy utilized a tandem Wessely oxidation–Diels–Alder reaction sequence starting from ethyl 5-(4-ethyl-2-hydroxyphenyl)pent-2-enoate. rsc.orgrsc.org
Here, the diene and dienophile are tethered within the same molecule, leading to the formation of the bicyclic system in one cyclization event. This strategy offers excellent control over the stereochemistry of the newly formed ring junctions. A stereoselective synthesis of this compound was achieved using a thermal intramolecular Diels-Alder reaction of a triene precursor bearing a substituted diene and a vinylketone as the dienophile. nih.gov This approach led to the desired hydrindanone with the correct relative stereochemistry, which was then converted to the natural product in a few steps. nih.gov
Conjugate Addition Strategies
Conjugate addition, or Michael reaction, is another powerful tool for carbon-carbon bond formation and has been effectively applied to the synthesis of the this compound skeleton. These strategies often involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
One approach features a copper-catalyzed intermolecular Michael addition of a cyclic silyl (B83357) ketene (B1206846) acetal (B89532) to a β-substituted-α-alkoxycarbonyl-cyclopentenone. nih.gov This step is followed by the introduction of another Michael acceptor and a subsequent intramolecular conjugate addition to form the cis-hydrindanone ring system with control over multiple stereocenters. nih.gov Another enantioselective synthesis utilized an amine-catalyzed desymmetrizing Michael reaction to construct a key carbobicyclic intermediate. nih.gov
Haller-Bauer Fragmentation Approaches
The Haller-Bauer reaction, a base-induced cleavage of a non-enolizable ketone, has been ingeniously applied as a key C-C bond scission step in the synthesis of this compound. researchgate.netacs.org This strategy typically involves the construction of a more complex, bridged polycyclic system from which the desired cis-hydrindane (B1200222) core is revealed through fragmentation.
One notable application demonstrated the use of the Haller-Bauer reaction to unbridge a trinorbornyl system. researchgate.net This approach began with the creation of enantiopure tricyclo[5.2.1.02,6]decane derivatives. The pivotal step involved the base-mediated Haller-Bauer cleavage, which successfully broke a key carbon-carbon bond in the bridged framework. researchgate.netias.ac.in This fragmentation effectively "unlocked" the strained tricyclic structure to furnish the less complex and thermodynamically more stable cis-hydrindane skeleton. The resulting intermediate, (-)-16, was then further elaborated through subsequent chemical modifications to yield the natural product, (+)-coronafacic acid. researchgate.net This synthetic route highlights the utility of building complex scaffolds that can be strategically simplified to achieve a target molecular architecture with controlled stereochemistry. researchgate.net
Intramolecular Cyclization Pathways
Intramolecular cyclization represents one of the most widely employed strategies for assembling the bicyclic core of this compound. acs.org These methods are valued for their efficiency in forming multiple bonds and setting stereocenters in a single step.
Another key strategy involves intramolecular 1,6-conjugate addition to construct the hydrindane system. This approach has been successfully used in the synthesis of both this compound itself and various C6-alkyl-substituted analogues. lookchem.com
Oxy-Cope Rearrangement Methods
The anionic oxy-Cope rearrangement has been a cornerstone in an efficient total synthesis of (±)-coronafacic acid. ucla.eduacs.org This powerful researchgate.netresearchgate.net-sigmatropic rearrangement, which is dramatically accelerated by forming an alkoxide from the key alcohol intermediate, enables the construction of complex carbocyclic frameworks. ucla.edu
The synthesis utilized a benzofuryl adduct which, upon treatment with sodium hydride, underwent a clean anionic oxy-Cope rearrangement to form a key hydrindenone intermediate. ucla.eduacs.org This approach, developed as a novel synthetic concept involving rearrangement on an aromatic substrate, provided a direct pathway to the core structure of this compound. ucla.eduacs.orggoogle.com The resulting intermediate was then converted into the final natural product. ucla.edu This synthesis was notable not only for its use of the anionic oxy-Cope rearrangement but also for introducing a novel silicon-based alternative to the traditional ethylidene Wittig reaction for installing the side chain. acs.org
Rhodium-Catalyzed Cyclization in Asymmetric Synthesis
Rhodium catalysis has been instrumental in achieving an enantioselective synthesis of (+)-coronafacic acid. nih.govacs.org This approach hinges on the rhodium-catalyzed asymmetric cyclization of an α-diazoester to create a key cyclopentanone (B42830) intermediate with high enantiomeric purity. nih.govacs.org
The process involves the intramolecular cyclopropanation of the α-diazo ester, a reaction catalyzed by various dirhodium tetracarboxylate catalysts. nih.gov Researchers investigated several catalysts to optimize the diastereoselectivity and yield of the desired cyclopentanone. It was found that dirhodium(II) pivalate (B1233124) [Rh₂(piv)₄] provided the best preparative yield of 63%. nih.gov The resulting enantiomerically enriched cyclopentanone served as a crucial building block for the subsequent steps. nih.govacs.org This intermediate was converted to an alkenyl cyclopropane, which then underwent an iron-mediated cyclocarbonylation to form a bicyclic enone. This enone was ultimately hydrogenated and carried on to complete the synthesis of (+)-coronafacic acid. nih.gov
| Catalyst | Temperature | Yield of Cyclopentanone 2 |
| Dirhodium(II) pivalate | Room Temp | 63% |
Table 1: Effect of Rhodium Catalyst on Cyclization Yield. Data sourced from nih.gov.
Enzyme-Independent Cyclization Studies
Investigations into the biosynthesis of this compound have revealed that the formation of its hydrindane ring system can occur through an enzyme-independent intramolecular cyclization. nih.govacs.orgacs.orgcapes.gov.br In the natural biosynthetic pathway, the polyketide synthase Cfa7 catalyzes the Claisen condensation of an enzyme-bound malonate with a thioester precursor. nih.govcapes.gov.brresearchgate.net This elongation creates a linear β-keto thioester intermediate. nih.govnih.gov
Studies have shown that this linear intermediate possesses an inherent reactivity that allows it to undergo a spontaneous 6-endo-trig cyclization to form the 5,6-fused bicyclic ring system, even in the absence of the enzyme. nih.govacs.orgacs.orgnih.gov When a synthesized linear β-keto thioester was placed in a buffered aqueous solution, it cyclized to form a mixture of diastereomers. nih.gov This observation demonstrates that the cyclization itself is a facile chemical process not strictly requiring enzymatic catalysis. nih.govacs.orgresearchgate.net However, in the full enzymatic reaction, only a single stereoisomer is produced, indicating that the role of the Cfa7 enzyme is to control the stereochemical outcome of the cyclization. researchgate.netnih.gov
Enantioselective and Diastereoselective Synthesis of this compound
Controlling the absolute and relative stereochemistry of the three contiguous stereocenters in this compound is a central challenge in its synthesis. Various enantioselective and diastereoselective strategies have been developed to produce optically pure isomers.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries have proven highly effective for directing the stereochemical outcome of key bond-forming reactions in the synthesis of this compound and its stereoisomers. lookchem.comresearchgate.netnih.gov These removable chiral groups are temporarily incorporated into a reactant to induce facial selectivity in a subsequent transformation, after which they are cleaved.
One of the most successful applications of this strategy is in a diastereoselective Diels-Alder type cycloaddition. lookchem.comnih.gov In this approach, a chiral auxiliary was used to control the stereochemistry at the C3a and C7a positions during the formation of the hydrindane ring. lookchem.comresearchgate.netnih.gov This method was so effective that it enabled the efficient and stereoselective synthesis of all possible stereoisomers of this compound. lookchem.comnih.gov
Another powerful use of chiral auxiliaries is in the resolution of racemic this compound. In a scalable synthesis of (+)-coronafacic acid, a racemic mixture of the acid was coupled with the chiral auxiliary (S)-4-isopropyl-2-oxazolidinone. researchgate.netnih.gov This created a mixture of diastereomeric coronafacyl oxazolidinones. Because diastereomers have different physical properties, they were readily separated using standard silica-gel column chromatography. nih.gov After separation, the chiral auxiliary was cleaved from the desired diastereomer to yield optically pure (+)-coronafacic acid. This method successfully produced 630 mg of the target compound. nih.gov
| Chiral Auxiliary | Application | Purpose |
| (S)-4-isopropyl-2-oxazolidinone | Covalent coupling to racemic acid | Separation of diastereomers for optical resolution. researchgate.netnih.gov |
| Not specified in detail | Diastereoselective Diels-Alder | Control of stereochemistry at C3a and C7a during cyclization. lookchem.comresearchgate.netnih.gov |
Table 2: Examples of Chiral Auxiliary Use in this compound Synthesis.
Optical Resolution Techniques for Racemic Mixtures
The synthesis of this compound often results in a racemic mixture, a 50:50 combination of both enantiomers, only one of which is typically biologically active. Consequently, the separation of these enantiomers, known as optical resolution, is a critical step for obtaining the desired active compound. Several techniques have been effectively employed for this purpose.
One of the most practical and scalable methods involves the use of chiral auxiliaries. In this approach, the racemic this compound is chemically bonded to a single enantiomer of a different chiral molecule, converting the enantiomeric mixture into a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard laboratory techniques like column chromatography. A notable example is the coupling of racemic this compound with (S)‐4‐isopropyl‐2‐oxazolidinone. Current time information in Bangalore, IN.acs.org This reaction creates a mixture of diastereomeric coronafacyl oxazolidinones, which are readily separable by silica-gel column chromatography, allowing for the isolation of optically pure (+)-coronafacic acid. Current time information in Bangalore, IN.acs.org
Enzymatic kinetic resolution represents another powerful strategy. This technique leverages the stereoselectivity of enzymes to preferentially react with one enantiomer in the racemic mixture. For instance, the enzyme lipase (B570770) PS, immobilized on Celite, has been used for the efficient kinetic resolution of a tricyclic allylic alcohol, a key precursor in a synthetic route to (+)-coronafacic acid. capes.gov.brtandfonline.com The enzyme selectively catalyzes a transesterification reaction on one enantiomer, leaving the other unreacted, thereby allowing for their separation.
Chiral chromatography is a more direct method for separating enantiomers. nih.govresearchgate.net This technique uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column. nih.gov The chiral environment of the CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. While specific applications to this compound are less detailed in broad literature, CSPs like derivatized cellulose (B213188) and cyclodextrins are widely used for resolving racemic carboxylic acids and are a viable method for its purification. nih.gov
| Resolution Technique | Principle | Specific Application/Example | Reference |
| Chiral Auxiliary Derivatization | Conversion of enantiomers into separable diastereomers. | Coupling of racemic this compound with (S)‐4‐isopropyl‐2‐oxazolidinone, followed by silica-gel chromatography. | Current time information in Bangalore, IN., acs.org |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Use of lipase PS for transesterification of a tricyclic alcohol precursor to (+)-coronafacic acid. | capes.gov.br, tandfonline.com |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | General applicability of chiral stationary phases (e.g., derivatized cellulose) for separating racemic acids. | nih.gov, nih.gov |
Stereochemical Control of Cyclization and Functionalization
The biological activity of this compound is highly dependent on its specific three-dimensional structure, which features a cis-fused hydrindane (bicyclo[4.3.0]nonane) core with three stereogenic centers. Therefore, controlling the stereochemistry during the synthesis, particularly in the key cyclization and functionalization steps, is of paramount importance.
The Diels-Alder reaction is a cornerstone strategy for constructing the bicyclic core with high stereochemical fidelity. Both intermolecular and intramolecular versions of this cycloaddition have been successfully applied. In one approach, a diastereoselective Diels-Alder reaction between a diene and a dienophile featuring a chiral auxiliary is used to control the stereochemistry at the C3a and C7a positions, which form the ring junction. nih.govresearchgate.net An alternative and powerful method is the intramolecular Diels-Alder reaction, where the diene and dienophile are tethered in the same molecule. tandfonline.comnii.ac.jpnih.gov Thermal cyclization of a triene precursor can afford the hydrindanone core with excellent control over the relative stereochemistry at the crucial C3a and C6 centers. tandfonline.comnii.ac.jp
Aldol (B89426) reactions are instrumental in building key fragments and setting stereocenters prior to cyclization. A boron-mediated aldol reaction was a key, albeit sometimes capricious, step in an early practical synthesis of racemic this compound. Current time information in Bangalore, IN.acs.org More refined strategies have used diastereoselective aldol reactions between an ester enolate and an aldehyde to construct a precursor with the correct stereochemistry, which is then carried forward to the cyclization step. tandfonline.comnii.ac.jp
Other notable cyclization strategies include intramolecular 1,6-conjugate addition , which has been employed as a key step to construct the 1-hydrindanone framework in an asymmetric total synthesis of (+)-coronafacic acid. tandfonline.com Additionally, a samarium(II) iodide-mediated intramolecular cyclization of an enone-aldehyde has been used to form the hydrindanone skeleton, where the stereochemistry is controlled by the coordinated samarium species. lookchem.com
The Haller-Bauer reaction provides another route, used to unbridge a trinorbornyl system into the desired optically pure cis-hydrindane core, which is then further elaborated to produce (+)-coronafacic acid. capes.gov.brtandfonline.com The stereochemistry of the final product is dictated by the enantiopure starting material derived from enzymatic resolution.
Synthesis of this compound Analogues and Derivatives
The development of synthetic routes to this compound has enabled the production of numerous analogues and derivatives. These modified structures are invaluable tools for probing the biological mechanisms of the parent compound and for discovering new molecules with potentially enhanced or novel agrochemical properties. nih.gov
Design Principles for Analogues
The primary motivation for designing this compound analogues is to conduct comprehensive structure-activity relationship (SAR) studies. nih.gov this compound is a structural and functional mimic of plant hormones called jasmonates, and its phytotoxicity is derived from this mimicry. scilit.com Analogues are designed to explore which parts of the molecule are essential for this activity. Key design principles include:
Modification of the Bicyclic Core: Altering the hydrindane skeleton to map the structural requirements for biological activity. nih.gov
Variation of the Carboxylic Acid Moiety: Esterification or conversion to an oxime to determine the importance of the free acid group. researchgate.netscilit.com
Modification of Side Chains: Changing the length and nature of the alkyl group at the C6 position to understand its contribution to potency. nih.govtandfonline.com
Introduction of New Functional Groups: Incorporating groups like hydroxyls or fluorine atoms to alter properties such as polarity, binding affinity, and metabolic stability. nii.ac.jpmdpi.com
Synthetic Routes to Modified this compound Structures
The synthetic strategies used for this compound itself are readily adapted to produce analogues. By changing the starting materials, chemists can introduce variations into the final structure. For example, the intramolecular 1,6-conjugate addition approach has been used to synthesize a series of C6-non- and C6-alkyl-substituted analogues. nih.govtandfonline.com This was achieved by using different 2-alkylacroleins in the initial aldol condensation step, leading to varied side chains in the final cyclized product. tandfonline.com
A large-scale effort to map the SAR of coronatine (B1215496) involved the gram-scale production of racemic this compound, which then served as a common core unit. nih.gov This core was coupled with a wide variety of amino acids and also modified to create a library of over 120 analogues, including core oximes and other alterations to the bicyclic structure. nih.govresearchgate.net
Introduction of Specific Substituents and Functional Groups
The introduction of specific chemical groups allows for fine-tuning of the molecule's properties.
Alkyl Groups: As mentioned, C6-alkyl groups of varying lengths (e.g., methyl, ethyl, propyl) have been introduced. The synthesis of these analogues revealed that a certain length of the C6-alkyl group was necessary to exhibit potato tuber-inducing activity, demonstrating the importance of this substituent. nih.govtandfonline.com
Oximes: The ketone functional group in the five-membered ring can be converted into an oxime, creating another class of analogues for SAR studies. researchgate.net
Fluorine: While not yet extensively reported for this compound specifically, the introduction of fluorine is a common strategy in agrochemical design. beilstein-journals.orgacademie-sciences.frrsc.org Nucleophilic fluorination reagents (e.g., DAST, TBAF) or electrophilic reagents (e.g., Selectfluor) could be used to create fluorinated analogues, potentially enhancing biological activity or altering metabolic pathways. mdpi.combeilstein-journals.org For example, a fluorinated isoleucine analogue has been synthesized via the ring-opening of an aziridine (B145994) intermediate with TBAF. mdpi.com
Hydroxylated this compound Analogues
Hydroxylated analogues are of particular interest as they can serve as handles for creating further derivatives or as probes for biological systems. A practical, multigram-scale synthesis of a hydroxylated this compound analogue has been developed. acs.orgnii.ac.jp The key steps of this synthesis are outlined below:
Aldol Reaction: An optimized aldol reaction is performed between a known aldehyde and an ester possessing a silyloxy group. This introduces the precursor to the hydroxyl group in a protected form. acs.orgnii.ac.jp
Cyclization: The resulting product undergoes cyclization, yielding a mixture of diastereomers.
Oxidation and Epimerization: To obtain a single isomer, the secondary alcohol is oxidized to a ketone, and the adjacent C5 position is epimerized using a base (DBU). This process converges the mixture to a single, thermodynamically stable isomer. acs.orgnii.ac.jp
Reduction and Resolution: The ketone is then reduced back to a hydroxyl group. A subsequent optical resolution method was also developed for this hydroxylated analogue, enabling the synthesis of optically pure forms for further use. nii.ac.jp
This synthetic route provides access to valuable hydroxylated building blocks that can be used in the synthesis of other complex natural products or as probes for studying this compound's mode of action. nii.ac.jp
Coronafacoyl Amino Acid Conjugates and Their Synthesis
Coronafacoyl amino acid conjugates are a family of phytotoxins characterized by a core structure where this compound (CFA) is linked to an amino acid via an amide bond. tandfonline.comnih.gov The most well-known member of this family is coronatine (COR), which consists of CFA and the amino acid derivative, coronamic acid (CMA). nih.govtandfonline.com However, various bacteria produce a range of other related compounds, often referred to as coronatine analogs or coronatine-like molecules, where CFA is conjugated to different standard amino acids. nih.govapsnet.org
The biosynthesis of these conjugates is a key aspect of the virulence of several plant-pathogenic bacteria, including various pathovars of Pseudomonas syringae and Streptomyces scabiei. nih.govresearchgate.net In these organisms, CFA and the amino acid moiety are typically synthesized through separate pathways and then joined in a final step. nih.govapsnet.org This ligation is catalyzed by the enzyme coronafacate ligase (Cfl), which is encoded within the CFA biosynthetic gene cluster. nih.govapsnet.orgnih.gov Research suggests that the Cfl enzyme can exhibit a relaxed substrate specificity, allowing it to couple CFA with a variety of amino acids, not just its primary partner. apsnet.orgresearchgate.net This leads to the natural production of a "complex" of coronafacoyl compounds by a single organism. tandfonline.com
For instance, when neutral L-amino acids were added to cultures of Pseudomonas syringae pv. atropurpurea, the production of new N-coronafacoyl amides corresponding to the added amino acid was observed, while the synthesis of coronatine and N-coronafacoyl-L-valine decreased. researchgate.net This demonstrated that the enzymatic system responsible for the amide bond formation has a broad specificity for aliphatic neutral amino acids. researchgate.netresearchgate.net
Beyond their biosynthesis in microorganisms, chemical synthesis routes have been developed to produce specific coronafacoyl amino acid conjugates for research purposes. A notable example is the synthesis of coronafacoyl-L-isoleucine. nih.govacs.org In one method, synthesized this compound was condensed with unprotected L-isoleucine using isobutyryl chloroformate (ClCO₂(i)Bu) to furnish the desired conjugate. nih.govacs.org Other early synthetic preparations involved using coronafacoyl chloride and the corresponding L-amino acid, followed by purification via column chromatography. tandfonline.com
Studies have identified several naturally occurring and synthetically produced coronafacoyl amino acid conjugates. These findings are crucial for understanding the structure-activity relationships and the biological roles of this family of molecules. researchgate.netnih.gov
Table 1: Examples of Coronafacoyl Amino Acid Conjugates
| Conjugate Name | Amino Acid Moiety | Found In / Synthesized By | Notes |
| Coronatine (COR) | Coronamic Acid (CMA) | Pseudomonas syringae pathovars nih.govnih.gov | The most abundant and reportedly most toxic conjugate. tandfonline.comapsnet.org CMA is an ethylcyclopropyl amino acid derived from L-isoleucine. nih.govcdnsciencepub.com |
| N-Coronafacoyl-L-isoleucine (CFA-Ile) | L-Isoleucine | Pseudomonas syringae, Streptomyces scabiei nih.govapsnet.orgresearchgate.net | The primary product in S. scabiei. nih.govapsnet.org Also synthesized chemically. nih.govacs.org |
| N-Coronafacoyl-L-valine (CFA-Val) | L-Valine | Pseudomonas syringae apsnet.orgcdnsciencepub.com | A naturally occurring analogue of coronatine. dntb.gov.ua |
| N-Coronafacoyl-L-alloisoleucine (CFA-aIle) | L-Alloisoleucine | Pseudomonas syringae cdnsciencepub.comresearchgate.net | A naturally occurring congener. L-alloisoleucine is an intermediate in CMA biosynthesis. cdnsciencepub.com |
| N-Coronafacoyl-L-alanine (CFA-Ala) | L-Alanine | Synthesized in P. syringae cultures supplemented with L-alanine. researchgate.net | Shown to activate JA-responsive genes. researchgate.net |
| N-Coronafacoyl-L-leucine (CFA-Leu) | L-Leucine | Synthesized in P. syringae cultures supplemented with L-leucine. researchgate.net | Shown to activate JA-responsive genes. researchgate.net |
| N-Coronafacoyl-L-methionine (CFA-Met) | L-Methionine | Not specified in sources, but studied for bioactivity. | Shown to activate JA-responsive genes. researchgate.net |
| N-Coronafacoyl-L-serine (CFA-Ser) | L-Serine | Pseudomonas syringae apsnet.org | A known coronatine-like molecule. apsnet.org |
| N-Coronafacoyl-L-threonine (CFA-Thr) | L-Threonine | Pseudomonas syringae apsnet.org | A known coronatine-like molecule. apsnet.org |
| N-Coronafacoyl-α-aminobutyric acid | α-Aminobutyric acid | Synthesized in P. syringae cultures supplemented with α-aminobutyric acid. researchgate.netresearchgate.net | Demonstrates the broad substrate specificity of the ligase. researchgate.net |
| N-Coronafacoyl-norvaline | Norvaline | Synthesized in P. syringae cultures supplemented with norvaline. researchgate.netresearchgate.net | Demonstrates the broad substrate specificity of the ligase. researchgate.net |
| N-Coronafacoyl-norleucine | Norleucine | Synthesized in P. syringae cultures supplemented with norleucine. researchgate.netresearchgate.net | Demonstrates the broad substrate specificity of the ligase. researchgate.net |
Biological Activities and Mechanistic Studies of Coronafacic Acid in Plant Systems
Role in Plant Pathogenesis as a Virulence Factor
Coronafacic acid is a major virulence determinant for several plant pathogens. otago.ac.nz It is biosynthesized as one of two components of the phytotoxin coronatine (B1215496), the other being coronamic acid (CMA). nih.govfrontiersin.orgapsnet.org The genes for CFA biosynthesis are typically found in a "cfa cluster". frontiersin.org The presence of this gene cluster and the subsequent production of CFA-containing toxins are directly linked to the pathogen's aggressiveness and ability to cause disease. frontiersin.orgmdpi.com
In pathogens like Pectobacterium atrosepticum, the causative agent of blackleg in potato, the cfa gene cluster is located on a mobile genetic element known as a horizontally acquired island (HAI). frontiersin.orgotago.ac.nz This suggests that the genes for this virulence factor can be transferred between different bacteria, potentially increasing the prevalence of highly virulent strains. nih.govnih.gov Studies involving the deletion of the cfa gene cluster or the entire HAI have demonstrated a significant reduction in the pathogen's ability to cause disease symptoms, confirming the central role of CFA in pathogenesis. frontiersin.orgnih.govresearchgate.net
Contribution to Disease Symptom Development (e.g., chlorosis, blackleg)
In potato plants infected with certain Pectobacterium species, the presence of the this compound biosynthetic cluster is a key factor in causing blackleg, a disease characterized by the rotting and blackening of the stem base. frontiersin.orgnih.govnih.gov Research has shown that strains of P. atrosepticum and P. carotovorum that harbor the cfa genes are associated with blackleg symptoms. nih.govnih.gov Deletion of the genetic island encoding the cfa cluster in P. atrosepticum leads to a measurable reduction in the incidence and severity of blackleg disease on potato stems. frontiersin.orgnih.govresearchgate.net However, some studies indicate that while the intact coronatine molecule is required for full symptom development, its precursor, this compound, is nearly inactive on its own in this regard. nih.govnih.govnih.gov This suggests that the conjugation of CFA to an amino acid is critical for its full phytotoxic activity. researchgate.net
Table 1: Role of this compound (CFA) and Coronatine (COR) in Disease Symptom Development
| Pathogen | Host Plant | Toxin/Component | Observed Symptoms | Reference(s) |
|---|---|---|---|---|
| Pseudomonas syringae pv. glycinea | Bean | Coronatine | Chlorosis, Stunting | nih.gov |
| Pseudomonas syringae | General | Coronatine | Chlorosis, Necrotic lesions | nih.gov |
| Pectobacterium atrosepticum | Potato | This compound | Blackleg | frontiersin.orgnih.govnih.gov |
| Pectobacterium carotovorum | Potato | This compound | Blackleg | nih.gov |
| Streptomyces scabiei | Plants | CFA-L-Isoleucine | Tissue hypertrophy, Leaf chlorosis, Root elongation inhibition | researchgate.net |
Manipulation of Host Defense Responses
A primary mechanism through which this compound contributes to virulence is by manipulating the host plant's sophisticated defense signaling network. Pathogens use CFA-containing molecules to suppress immunity, creating a more favorable environment for infection.
This compound is structurally similar to jasmonic acid (JA), a key plant hormone that regulates defense against certain pathogens and insects. acs.orgnih.gov This structural similarity allows the complete coronatine molecule to act as a potent molecular mimic of the most active form of jasmonate, jasmonoyl-L-isoleucine (JA-Ile). frontiersin.orgresearchgate.netoup.com
The perception of JA-Ile in plants occurs through a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and Jasmonate ZIM-domain (JAZ) repressor proteins. frontiersin.orgoup.compnas.org When JA-Ile binds, it promotes the interaction between COI1 and JAZ proteins, leading to the degradation of the JAZ repressors. oup.compnas.org This degradation activates transcription factors, such as MYC2, switching on JA-responsive genes. frontiersin.orgoup.com
Coronatine hijacks this pathway by binding to the COI1-JAZ co-receptor with an affinity that is approximately 1,000 times greater than that of JA-Ile itself. pnas.org This potent mimicry leads to a strong and sustained activation of the jasmonate signaling pathway. frontiersin.orgoup.com While CFA provides the core structure for this mimicry, studies have shown that CFA alone does not effectively stimulate jasmonate signaling; the complete COR molecule is required for this potent activity. nih.govnih.gov The conjugation of CFA to an amino acid is essential for optimal biological activity, including the induction of JA-pathway responses. researchgate.net
The activation of the jasmonate (JA) signaling pathway by coronatine has a critical downstream consequence: the suppression of salicylic (B10762653) acid (SA)-mediated defenses. frontiersin.orgnih.gov In many plants, the JA and SA signaling pathways are mutually antagonistic. biorxiv.orgresearchgate.net This means that when one pathway is strongly activated, the other is often suppressed.
SA-mediated defenses are particularly effective against biotrophic and hemibiotrophic pathogens like Pseudomonas syringae. researchgate.netmdpi.com By producing coronatine, the pathogen exploits the JA/SA antagonism to its advantage. The potent activation of the JA pathway via the COI1-JAZ receptor complex leads to the inhibition of SA accumulation and signaling. frontiersin.orgapsnet.orgoup.com This suppression of the plant's primary defense system against the invading bacteria is a key element of the pathogen's virulence strategy. nih.govintegratedpublications.in
Experiments using pathogen mutants unable to produce coronatine show that these mutants fail to suppress SA-dependent defense genes. apsnet.org Consequently, plants inoculated with these mutants exhibit elevated levels of SA. apsnet.org This demonstrates that the CFA-containing toxin is required to overcome the host's SA-dependent defenses, thereby promoting pathogen survival and disease development. nih.govnih.gov
Table 2: Mechanistic Actions of this compound (as part of Coronatine) on Plant Defense Signaling
| Mechanism | Target Pathway | Key Plant Proteins Involved | Outcome for Pathogen | Reference(s) |
|---|---|---|---|---|
| Jasmonate Mimicry | Jasmonic Acid (JA) Signaling | COI1, JAZ repressors, MYC2 | Activation of host JA pathway | frontiersin.orgoup.compnas.org |
| Hormonal Crosstalk | Salicylic Acid (SA) Signaling | - | Suppression of SA-mediated defenses | frontiersin.orgnih.govoup.com |
| Immunity Suppression | Stomatal-based Defense | Guard cell signaling components | Re-opening of stomata, facilitation of entry | nih.govmdpi.comscispace.com |
In addition to manipulating hormonal pathways within the plant cells, this compound, as part of coronatine, plays a crucial role on the plant surface by interfering with stomatal regulation. Stomata are microscopic pores on the leaf surface that are not only essential for gas exchange but also serve as a primary entry point for many foliar pathogens. mdpi.comscispace.com
Plants have evolved an innate immune response where they can recognize pathogen-associated molecular patterns (PAMPs) and trigger the rapid closure of stomata to prevent bacterial invasion. nih.govmdpi.com This stomatal-based defense is an effective first line of defense. scispace.com
However, virulent pathogens like Pseudomonas syringae have evolved a counter-defense. They produce and secrete coronatine to actively reopen the stomata that the plant has closed. nih.govintegratedpublications.inscispace.com This action effectively neutralizes the plant's physical barrier, facilitating bacterial entry into the leaf's interior (the apoplast), where they can multiply. oup.commdpi.com Studies have shown that COR-deficient bacterial mutants are unable to reopen stomata, highlighting the importance of this CFA-containing toxin in overcoming the plant's initial immune response. scispace.com This function is considered a key virulence strategy, allowing the pathogen to successfully colonize the host. agropages.com
Enhancement of Bacterial Growth and Persistence in Plant Tissues
The culmination of this compound's various manipulative activities is the enhanced growth and persistence of the pathogen within the host plant tissues. apsnet.orgmdpi.com By suppressing both physical (stomatal) and chemical (SA-mediated) defenses, CFA-containing toxins create a more hospitable environment for bacterial proliferation. apsnet.orgbiorxiv.org
The suppression of SA-dependent defenses is particularly crucial for bacterial growth. In experiments where plants are genetically modified to be deficient in SA accumulation, bacterial mutants that cannot produce coronatine are able to grow to high levels, similar to the wild-type pathogen. nih.gov This indicates that a primary role of coronatine is to overcome these specific defenses, and in their absence, the toxin is less critical for bacterial multiplication. nih.govresearchgate.net
Furthermore, the ability of coronatine to reopen stomata allows for a larger initial population of bacteria to enter the leaf, contributing to a more successful infection. oup.com Even after entering the apoplast, coronatine continues to promote bacterial multiplication and persistence. apsnet.orgbiorxiv.org However, some research suggests that coronatine may have additional roles in virulence that are independent of SA-suppression, which become important in the later stages of disease development and contribute to the pathogen's long-term persistence in the host. apsnet.orgnih.gov
Molecular Mechanisms of Action in Plants
This compound (CFA) is the polyketide component of the phytotoxin coronatine (COR), which is produced by several pathovars of the bacterium Pseudomonas syringae. plos.orgnih.govpnas.org CFA functions as a potent molecular mimic of jasmonates, a class of plant hormones that regulate a wide array of developmental and defense processes. acs.orgcapes.gov.br By hijacking the plant's jasmonate signaling pathway, CFA and its derivatives can manipulate host responses to the pathogen's advantage. frontiersin.org
Interaction with Plant Hormone Receptors (e.g., COI1)
The primary molecular target of this compound in plants is the F-box protein CORONATINE INSENSITIVE 1 (COI1). plos.orgnih.govpnas.org COI1 is an essential component of the jasmonate receptor machinery. nih.govplos.orgnih.gov It forms part of a Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, designated as SCFCOI1. nih.govplos.org
The active form of the plant hormone is jasmonoyl-L-isoleucine (JA-Ile), and coronatine, containing the this compound moiety, acts as a structural and functional analogue of JA-Ile. plos.orgoup.com The binding pocket of COI1 recognizes the structural similarities between this compound and the cyclopentanone (B42830) ring of jasmonic acid. nih.govresearchgate.net This molecular mimicry allows CFA-containing molecules to bind to COI1 with high affinity, in some cases even more effectively than the natural hormone JA-Ile. pnas.org
This binding event stabilizes the interaction between the SCFCOI1 complex and its target substrate proteins, the JASMONATE ZIM-DOMAIN (JAZ) transcriptional repressors. pnas.orgoup.com The formation of the COI1-JA-Ile/COR-JAZ complex tags the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome. nih.govplos.org The removal of these JAZ repressors liberates transcription factors, such as MYC2, allowing them to activate the expression of a multitude of jasmonate-responsive genes, thereby initiating a cascade of physiological responses. pnas.org The direct binding of coronatine to the COI1-JAZ complex has been demonstrated, confirming that COI1 is a critical component of the jasmonate receptor. nih.govpnas.org
Induction of Plant Physiological Responses
The activation of COI1-dependent signaling by this compound triggers a diverse set of physiological changes in plants, many of which are characteristic of the plant's natural stress responses.
The role of jasmonates and their mimics in cell expansion is complex and often context-dependent. While high concentrations of jasmonates are typically associated with growth inhibition, particularly in roots, their signaling pathway is also involved in developmental processes like petal and stamen development, which involve cell expansion. mdpi.comresearchgate.net The influence of this compound on cell expansion is often intertwined with its crosstalk with other hormonal pathways, such as those of auxin and ethylene, which are primary regulators of cell growth. nih.gov For example, while jasmonic acid can inhibit auxin-induced lateral root formation, the interaction is complex and not always inhibitory. mpg.denih.gov The ultimate effect on cell expansion can depend on the specific plant tissue, developmental stage, and the concentration of the signaling molecule.
One of the most prominent responses to the activation of the jasmonate pathway by this compound is the enhanced production of a wide range of secondary metabolites. frontiersin.orgnih.govresearchgate.net These compounds often play crucial roles in plant defense. The degradation of JAZ repressors unleashes transcription factors that upregulate the biosynthetic pathways of these specialized molecules. frontiersin.orgmdpi.com Coronatine has been shown to stimulate the production of various classes of secondary metabolites. researchgate.netmdpi.com
Table 1: Classes of Secondary Metabolites Induced by Jasmonate Signaling
| Class of Secondary Metabolite | Examples | Primary Function |
| Alkaloids | Nicotine, Vinblastine, Terpenoid Indole Alkaloids | Defense against herbivores, antimicrobial properties. nih.govpnas.org |
| Terpenoids | Momilactone A, Artemisinin | Phytoalexins (antimicrobial), anti-herbivore compounds. nih.govmdpi.com |
| Phenylpropanoids | Anthocyanins, Flavonoids, Lignans | UV protection, pigmentation, defense, structural support. researchgate.netpnas.org |
| Glucosinolates | Indolic and aliphatic glucosinolates | Defense against herbivores and pathogens in Brassicales. nih.gov |
| Phytoalexins | Sakuranetin | Antimicrobial compounds produced in response to infection. mdpi.com |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies, which involve synthesizing and testing various chemical analogues, have provided significant insights into the structural features of this compound required for its biological activity. nih.govresearchgate.net These studies are fundamental for understanding its interaction with the COI1 receptor and for designing novel agonists or antagonists.
Key findings from SAR studies highlight the importance of several molecular features:
The Carboxylic Acid Group : This functional group on the this compound moiety is indispensable for activity. It is thought to mimic the carboxyl group of the isoleucine part of the JA-Ile hormone, which is critical for forming interactions within the COI1 binding pocket. nih.govoup.com
Stereochemistry : The biological activity of this compound is highly dependent on its stereochemistry. nih.govlookchem.com The natural (+)-enantiomer of coronatine shows significantly higher activity than its unnatural enantiomer, indicating a precise stereochemical fit within the COI1 receptor. lookchem.comtandfonline.com The cis-fused configuration of the bicyclic ring system is also known to be important for mimicking the natural hormone and for potent biological activity. nih.gov
The Ketone Group : The ketone at the C6 position on the core ring structure has been shown to be required for activity in various bioassays. nih.gov
Amide Linkage : While this compound itself has activity, its conjugation to an amino acid (as in coronatine) greatly enhances its potency. nih.govnih.gov SAR studies on coronatine analogues have shown that the nature of the amino acid is also important, with the natural coronamic acid structure providing optimal activity. nih.govoup.com
These SAR studies have been crucial in confirming the molecular mimicry hypothesis and have rationalized the high potency of coronatine as an agonist of the jasmonate signaling pathway. nih.govlookchem.com
Correlation Between Chemical Structure and Biological Efficacy
The biological activity of this compound is fundamentally derived from its structural similarity to jasmonates. capes.gov.br This allows it to interact with the jasmonate receptor, COI1, which is part of the SCFCOI1 E3 ubiquitin ligase complex. frontiersin.org This interaction typically leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the activation of downstream gene expression related to plant defense and development. nih.govfrontiersin.org
Crucial functional groups on the coronatine molecule, and by extension the CFA moiety, are essential for its biological function. Research has demonstrated that slight modifications, such as the methylation of the carboxyl group or the reduction of the carbonyl group on the cyclopentanone ring, render the molecule almost inactive. nih.govscilit.com This indicates that these specific chemical features are vital for the molecule's ability to bind to its target receptor and elicit a biological response. For instance, in certain bioassays, this compound obtained from the hydrolysis of coronatine was found to be nearly inactive compared to the parent coronatine molecule, highlighting the synergistic contribution of the conjugated coronamic acid. nih.govscilit.comcore.ac.uk However, in other contexts, such as the inhibition of lateral root formation, (+)-coronafacic acid has been shown to be active on its own, functioning as a selective counter-auxin. plantae.org
Importance of Stereochemistry for Activity
The stereochemistry of this compound is a critical factor governing its biological activity. The molecule contains several stereogenic centers, and their specific spatial arrangement is essential for a proper fit within the binding pocket of the COI1 receptor. nih.govtandfonline.com
The most significant stereochemical feature is the cis-fusion of the two rings that form the hydrindanone framework. nih.gov This cis configuration is believed to mimic the side-chain orientation of the natural hormone JA-Ile, allowing it to be recognized by the receptor complex. nih.govd-nb.info Structure-activity relationship (SAR) studies have confirmed the importance of this feature. For example, a synthetic analogue of coronatine featuring a cis-decalin core (where the five-membered ring is expanded to a six-membered ring) retained significant phytotoxic activity. In contrast, the corresponding trans-decalin analogue was found to be completely inactive. nih.gov This demonstrates that while the ring size can be somewhat flexible, the cis-junction is a strict requirement for biological efficacy.
Furthermore, the absolute stereochemistry of the molecule plays a vital role. Studies comparing different stereoisomers of coronatine have revealed significant differences in their biological activities. In an assay measuring stomatal opening, remarkable differences were observed between the enantiomers of coronatine, with (+)-coronatine being significantly more potent than (-)-coronatine. d-nb.inforsc.org This underscores that the precise three-dimensional structure of the molecule is paramount for its interaction with the plant's cellular machinery. rsc.org
| Compound | Key Stereochemical Feature | Reported Biological Activity | Reference |
|---|---|---|---|
| Coronatine (natural) | cis-fused hydrindanone core | High phytotoxic activity | nih.gov |
| cis-Decalin analogue | cis-fused ring junction | Good phytotoxic activity | nih.gov |
| trans-Decalin analogue | trans-fused ring junction | Inactive | nih.gov |
| (+)-Coronatine | Natural enantiomer | Significantly more potent in stomatal opening assays | d-nb.info |
| (-)-Coronatine | Unnatural enantiomer | Lower potency in stomatal opening assays | d-nb.info |
Influence of Side Chain Length and Functionalization
Modifications to the side chain of the this compound structure, particularly at the C6 position, have been shown to significantly influence its biological efficacy in certain assays. The presence and nature of an alkyl substituent at this position can determine whether the molecule is active or inactive.
Research on analogues of this compound has revealed that an alkyl group at the C6 position is a requirement for inducing potato tuber formation. tandfonline.comlookchem.com An analogue with no substituent at the C6 position was found to be inactive in this assay. This suggests that the side chain is necessary for the specific interactions leading to this particular biological response.
Moreover, the length of this C6-alkyl side chain is also a determining factor for activity. A study of various C6-alkyl-substituted analogues demonstrated that a certain chain length was necessary to exhibit potato tuber-inducing activity. lookchem.com This implies that the side chain may be involved in fitting into a hydrophobic pocket of the receptor or in orienting the molecule correctly for binding. While the core structure provides the primary pharmacophore, the side chain acts to modulate the activity, likely by influencing binding affinity or specificity.
| Compound Analogue | C6-Substituent | Potato Tuber-Inducing Activity | Reference |
|---|---|---|---|
| This compound | Ethyl | Active | lookchem.com |
| C6-non-substituted analogue | Hydrogen | Inactive | lookchem.com |
| C6-methyl-substituted analogue | Methyl | Active | tandfonline.com |
| C6-propyl-substituted analogue | Propyl | Active | tandfonline.com |
Advanced Research Methodologies and Future Directions
Methodological Advances in Coronafacic Acid Research
The investigation into this compound, a key component of the phytotoxin coronatine (B1215496) (COR), has been significantly advanced through a variety of sophisticated research techniques. These methodologies have allowed scientists to dissect the genetic basis of its synthesis, trace the incorporation of metabolic precursors, and characterize the enzymes involved in its formation.
Gene Knockout and Complementation Studies
Gene knockout and complementation experiments have been fundamental in identifying the essential genes for this compound biosynthesis. In Pseudomonas syringae, the genes responsible for CFA production are clustered together. nih.gov Through systematic mutagenesis, researchers have been able to pinpoint the function of individual genes.
For instance, studies have demonstrated that the cfa8 gene, which shows similarity to oxidoreductases, is indispensable for the production of both CFA and the final product, coronatine. nih.gov Mutants with a disrupted cfa8 gene were unable to synthesize these compounds. The function of cfa8 was confirmed through complementation analysis, where a functional copy of the gene was reintroduced into the mutant, restoring the ability to produce CFA and COR. nih.gov
In contrast, the cfa9 gene, which is related to thioesterases, was found to be dispensable for CFA and COR biosynthesis. nih.gov However, its mutation may lead to an increased release of enzyme-bound intermediates from the biosynthetic pathway. nih.gov Another gene, tnp1, which is related to transposases, appeared to have no direct role in the biosynthesis of CFA or COR. nih.gov These studies are crucial for defining the minimal set of genes required for this compound synthesis. A genetic strategy has also been developed to produce CFA in a P. syringae strain that naturally lacks the COR gene cluster, providing a valuable tool for future investigations into the biosynthetic products of the CFA gene cluster. nih.gov
| Gene | Predicted Function | Essential for CFA/COR Production | Effect of Mutation |
| cfa8 | Oxidoreductase | Yes | Abolishes production of CFA and COR. |
| cfa9 | Thioesterase | No | May increase release of enzyme-bound intermediates. |
| tnp1 | Transposase | No | No obvious function in CFA or COR biosynthesis. |
Isotope Labeling and Precursor Feeding Experiments
Isotope labeling and precursor feeding experiments have been instrumental in deciphering the building blocks of this compound. By supplying isotopically labeled compounds to the producing organism, scientists can trace the incorporation of these labels into the final molecule, thereby identifying its metabolic precursors. nih.gov
Early feeding studies using 13C-labeled substrates established that this compound is a novel polyketide. pnas.org Its biosynthesis involves the incorporation of three acetate (B1210297) units, one butyrate (B1204436) unit, and a four-carbon unit derived from pyruvate (B1213749). pnas.orgasm.org Further investigations indicated that the pyruvate is converted to α-ketoglutarate before it is incorporated into the CFA structure. pnas.org These experiments provide a foundational understanding of the metabolic origins of this complex molecule. The use of stable isotopes in such studies is a powerful tool for elucidating biosynthetic pathways, as it can reveal the origin of every atom in a natural product. nih.gov
Enzyme Overexpression and Reconstitution Studies
To characterize the function of individual enzymes in the this compound biosynthetic pathway, researchers have utilized enzyme overexpression and in vitro reconstitution techniques. The genes encoding these enzymes are often cloned and expressed in a heterologous host, such as Escherichia coli, which allows for the production of large quantities of the protein for further study. nih.gov
For example, the translational products of cfa8 and cfa9 from the CFA biosynthetic gene cluster were overproduced in E. coli BL21. nih.gov Similarly, coronafacate ligase (Cfl), the enzyme responsible for ligating CFA to coronamic acid (CMA), has been overexpressed in E. coli. researchgate.net This overexpression enables the purification of the enzyme and subsequent characterization of its activity and substrate specificity. researchgate.net
Furthermore, the reconstitution of biosynthetic pathways in vitro allows for a detailed analysis of the entire process. By combining the purified enzymes with the necessary substrates, the complete synthesis of a molecule can be achieved in a controlled environment. For instance, the in vitro reconstitution of the biosynthesis of cispentacin, a compound with a similar five-membered ring structure to CFA, was successfully achieved using seven recombinant proteins. nih.gov This approach has provided significant insights into the enzymatic reactions and the roles of the individual proteins involved. nih.gov
In Vitro Biosynthetic Pathway Analysis
In vitro analysis of the coronatine biosynthetic pathway has provided a deeper understanding of the regulatory and enzymatic mechanisms involved. Studies have shown that the expression of the coronatine biosynthesis genes is regulated by temperature, with a downshift in temperature leading to a significant increase in gene expression both in vitro and in planta. mdpi.com
The biosynthesis of coronatine involves two separate pathways for its precursors, this compound (CFA) and coronamic acid (CMA). mdpi.com In vitro studies focusing on the CMA pathway have characterized the enzyme CmaA, an adenylation-thiolation didomain enzyme. asm.org ATP-32PPi exchange assays demonstrated that the adenylation domain of CmaA activates branched-chain L-amino acids, with a preference for L-allo-isoleucine, by converting them into their corresponding aminoacyl-AMP derivatives. asm.org The thiolation domain then reacts with this activated intermediate to form a covalent aminoacyl thiolester. asm.org This in vitro work has been crucial in elucidating the thiotemplate mechanism for CMA biosynthesis, which is similar to nonribosomal peptide synthesis. asm.org
Advanced Spectroscopic and Chromatographic Techniques for Metabolite Analysis
The analysis of this compound and its biosynthetic intermediates relies heavily on advanced spectroscopic and chromatographic techniques. These methods are essential for the separation, identification, and quantification of metabolites within complex biological mixtures. mdpi.comfiveable.me
Chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) are used to separate the components of a sample. chromtech.comsemanticscholar.org When coupled with Mass Spectrometry (MS), these techniques, known as GC-MS and LC-MS, provide a powerful tool for identifying and quantifying compounds based on their mass-to-charge ratio and fragmentation patterns. chromtech.com These hyphenated techniques offer high sensitivity and selectivity, making them indispensable for analyzing the low concentrations of metabolites often found in biological systems. fiveable.me
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are also vital for elucidating the detailed chemical structure of isolated compounds. mdpi.comfiveable.me These advanced analytical methods are critical for confirming the identity of biosynthetic products and for characterizing novel intermediates in the this compound pathway.
| Technique | Application in this compound Research |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile derivatives of CFA and its precursors. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, identification, and quantification of CFA and related metabolites in complex biological extracts. plos.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of purified CFA and its biosynthetic intermediates. mdpi.com |
Structural Biology of Biosynthetic Enzymes (e.g., this compound Ligase Crystal Structures)
Understanding the three-dimensional structure of the enzymes involved in this compound biosynthesis provides invaluable insights into their catalytic mechanisms and substrate specificity. X-ray crystallography has been employed to determine the crystal structures of key enzymes, such as this compound Ligase (CfaL).
The crystal structure of this compound Ligase from Pectobacterium brasiliense has been solved, revealing the architectural details of the enzyme's active site. proteopedia.orgrcsb.org This structural information helps to explain how the enzyme recognizes and binds its substrates, this compound and an amino acid, and catalyzes the formation of an amide bond between them. nature.com The availability of these crystal structures, deposited in the Protein Data Bank (PDB) with accession codes like 7A9J and 7A9I, allows for detailed molecular modeling and simulation studies. proteopedia.orgrcsb.orgwwpdb.orgpdbj.org Furthermore, structure-guided mutagenesis can be employed to engineer enzymes with altered substrate specificities or improved catalytic efficiencies, potentially leading to the production of novel bioactive compounds. nature.com
Emerging Research Areas
Emerging research in the field of this compound is expanding our understanding of its biosynthesis, biological roles, and potential applications. Key areas of investigation include the complete elucidation of its biosynthetic pathway, the discovery of new related metabolites, and the engineering of these pathways to produce novel compounds. Concurrently, researchers are delving into the specifics of its interactions with host organisms and developing molecular tools to probe its biological functions.
Elucidation of Remaining Unknown Biosynthetic Steps
While significant progress has been made in understanding the biosynthesis of this compound (CFA), several steps in the pathway remain to be fully characterized. In Pseudomonas syringae, the formation of the hydrindane ring system of CFA involves a complex series of reactions catalyzed by polyketide synthase (PKS) enzymes. researchgate.net The initial steps involve the assembly of a polyketide chain from precursors like acetate, butyrate, and α-ketoglutarate. asm.orggoogle.com The genes cfa1, cfa2, and cfa3 encode monofunctional proteins analogous to those in type II PKS systems, including an acyl carrier protein (ACP), a dehydratase (DH), and a β-ketoacyl synthase (KS), respectively. nih.govasm.org
However, the precise mechanisms of cyclization and subsequent modifications are still under investigation. For instance, the Cfa7 protein in P. syringae is a multifunctional enzyme that catalyzes the extension of a precursor by a malonate unit, followed by an intramolecular cyclization to form the bicyclic hydrindane ring. researchgate.net This is then followed by ketoreduction and dehydration. researchgate.net In Streptomyces scabiei, the biosynthetic gene cluster for coronafacoyl phytotoxins contains additional genes not found in P. syringae, suggesting a novel biosynthetic pathway. nih.gov One such gene, oxr, encodes a putative F420-dependent oxidoreductase that is thought to be involved in the biosynthesis of the CFA moiety, possibly by introducing a carbon-carbon double bond into the cyclohexene (B86901) ring. researchgate.netresearchgate.net The exact function of this and other unique enzymes in the S. scabiei pathway is an active area of research. nih.gov Furthermore, the precise roles of some enzymes, such as the Cfa4 protein with unknown function and the Cfa9 thioesterase, which appears to be dispensable but may enhance product release, are not fully understood. nih.govasm.orgnih.gov
Discovery of Novel Coronafacoyl Metabolites
Research into the metabolic products of this compound-producing organisms has led to the discovery of novel coronafacoyl metabolites. These are typically derivatives where this compound is linked via an amide bond to different amino acids or their derivatives. nih.govresearchgate.net The primary and most well-known conjugate is coronatine (COR), where CFA is linked to coronamic acid (CMA). nih.gov However, various other coronafacoyl compounds have been identified.
In Streptomyces scabiei, in addition to the major product N-coronafacoyl-L-isoleucine (CFA-L-Ile), other minor coronafacoyl phytotoxins have been detected. nih.gov Disruption of the cyp107ak1 gene in S. scabiei led to the accumulation of two new metabolites that lack the C-2 carbonyl group of the CFA backbone. nih.gov One of these novel compounds also featured a methyl side chain at C-7 instead of the usual ethyl group. nih.gov Furthermore, metabolomic analyses of S. scabiei have suggested the presence of other coronafacoyl derivatives, such as N-coronafacoyl-valine (CFA-Val). researchgate.net The diversity of these metabolites suggests that the biosynthetic machinery can accept alternative amino acid substrates, an area ripe for further exploration. The discovery of these novel metabolites is aided by techniques like liquid chromatography-mass spectrometry (LC-MS) analysis of mutant strains and molecular networking. nih.govconfex.com
Engineering of Biosynthetic Pathways for Targeted Analog Production
The modular nature of the this compound biosynthetic pathway makes it a prime candidate for genetic engineering to produce novel, targeted analogs. isomerase.com By modifying the biosynthetic gene cluster, researchers can alter the final structure of the produced coronafacoyl compounds. researchgate.net This synthetic biology approach has been used to create production platforms for coronatine and its derivatives in heterologous hosts like Pseudomonas putida. researchgate.net
One strategy involves modifying the gene cluster to direct the production towards specific target compounds. researchgate.net For example, by expressing only the cfa gene cluster without the genes for coronamic acid biosynthesis, it is possible to produce this compound itself. nih.gov Further engineering of the expression vector, such as using strong constitutive promoters, has led to significant yields of CFA. researchgate.net
Another approach is to introduce genes from other pathways or to modify existing enzymes to alter their substrate specificity. This could lead to the incorporation of different amino acids or the synthesis of modified CFA backbones. The creation of such analogs is valuable for structure-activity relationship studies, which can help in designing new compounds with potentially enhanced or altered biological activities, such as more selective herbicides. researchgate.net The ability to produce a range of coronafacoyl analogs through pathway engineering opens up possibilities for developing new agrochemicals and research tools. isomerase.comresearchgate.net
In-depth Analysis of Host-Specificity and Cross-Species Interactions
This compound and its derivatives are known to act as molecular mimics of the plant hormone jasmonoyl-L-isoleucine, thereby interfering with plant defense signaling. researchgate.netnih.gov This interaction is a key aspect of the virulence of plant pathogens like Pseudomonas syringae and Pectobacterium atrosepticum. nih.govmdpi.com However, the precise mechanisms of host specificity and the effects of coronafacoyl compounds across different species are still being investigated.
Research has shown that the virulence function of coronatine requires the host protein COI1, an F-box protein that is a component of an E3 ubiquitin ligase complex involved in jasmonate signaling. nih.gov Coronatine effectively promotes the physical interaction between COI1 and JAZ repressor proteins, leading to the degradation of JAZ proteins and the activation of jasmonate-responsive genes. nih.gov Interestingly, studies have demonstrated cross-species similarities in COI1-JAZ interactions, suggesting a conserved mechanism of action. nih.gov
The presence of coronafacoyl phytotoxins in non-pathogenic Streptomyces species suggests they may have additional, as yet unidentified roles beyond virulence. researchgate.netmicrobiologyresearch.org Furthermore, some Pectobacterium species synthesize this compound, indicating a deliberate strategy to manipulate host jasmonate responses. mdpi.com The study of a cfa6-mutant of Pectobacterium atrosepticum, which is deficient in this compound production, revealed that the wild-type bacterium's ability to cause typical infection is linked to its manipulation of the host's jasmonate signaling pathway. mdpi.com Understanding the nuances of these host-pathogen interactions, including how this compound influences the balance between jasmonic acid and salicylic (B10762653) acid signaling pathways, is a key area of ongoing research. mdpi.com
Development of this compound-based Molecular Probes and Tools
The unique biological activity of this compound and its derivatives makes them valuable scaffolds for the development of molecular probes to study plant hormone signaling and other biological processes. researchgate.nettandfonline.com These probes are designed to retain the biological activity of the parent compound while incorporating a reporter group, such as a fluorescent dye or a photoaffinity label, or a functional group for "click chemistry". researchgate.netdrugtargetreview.comthermofisher.com
One example is the synthesis of (+)-azido-coronatine, which was shown to be as effective as coronatine in a stomatal opening assay. researchgate.net The azide (B81097) group on this molecule serves as a handle for "click chemistry," allowing for the easy attachment of other molecules, such as a fluorescein (B123965) isothiocyanate (FITC) label. researchgate.net Such fluorescently labeled probes can be used to visualize the localization of the molecule within cells and tissues.
Another approach has been the synthesis of dihydrocoronatine, a coronatine analog that lacks a chemically reactive conjugated system, which may contribute to its high bioactivity. tandfonline.com This analog has been explored as a candidate for a chemical probe to identify coronatine-binding proteins related to the jasmonoid and octadecanoid signaling pathways in plants. tandfonline.com Tritium-labeled versions of these probes can be used in binding assays to identify and characterize receptor proteins. tandfonline.com The development of these molecular tools is crucial for dissecting the complex signaling networks in which coronafacoyl compounds play a role.
Theoretical and Computational Approaches
Theoretical and computational methods are increasingly being applied to the study of this compound, providing insights that complement experimental research. mdpi.com These approaches range from bioinformatics analysis of biosynthetic gene clusters to molecular modeling of enzyme mechanisms and ligand-receptor interactions. nih.govuni-bielefeld.desrce.hr
Bioinformatics plays a crucial role in identifying putative this compound biosynthetic gene clusters in newly sequenced genomes. nih.govuni-bielefeld.deapsnet.org By comparing gene sequences to known enzymes involved in polyketide and amino acid metabolism, researchers can predict the potential of an organism to produce coronafacoyl compounds. asm.orgnih.govpsu.edu This has been instrumental in identifying the cfa-like cluster in Streptomyces scabiei and postulating the functions of the encoded enzymes. nih.govapsnet.org
Molecular modeling and quantum mechanical simulations are being used to investigate the intricate details of the biosynthetic reactions. researchgate.netsrce.hrcam.ac.uk For example, density functional theory (DFT) has been used to study the stereochemistry of key reactions in the synthesis of this compound. researchgate.net These computational studies can help to elucidate reaction mechanisms that are difficult to probe experimentally, such as the cascade of reactions that lead to the formation of the hydrindane ring system. researchgate.net
Furthermore, computational approaches are valuable for understanding the interaction of coronafacoyl compounds with their biological targets. Molecular docking and molecular dynamics simulations can be used to model the binding of coronatine and its analogs to the COI1-JAZ co-receptor complex, helping to explain the structural basis for their biological activity. nih.gov These in silico methods are also being used to predict the miscibility and interaction of drug molecules with polymer-based delivery systems, which could be relevant for the formulation of this compound-based agrochemicals. srce.hr As computational power and methodologies continue to advance, these theoretical approaches are expected to play an even more significant role in guiding the discovery and development of novel coronafacoyl compounds and their applications. mdpi.com
Molecular Modeling of Enzyme-Substrate Interactions
Understanding the precise interactions between biosynthetic enzymes and their substrates is fundamental to deciphering the mechanisms of this compound synthesis. Molecular modeling has become a crucial tool for visualizing and analyzing these complex relationships at an atomic level. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are primary techniques used in this context. Docking studies can predict the most likely binding pose of a substrate within an enzyme's active site, highlighting key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. acs.org This is particularly valuable for the enzymes in the CFA pathway, such as the cytochrome P450 monooxygenases and the ligases that attach an amino acid to the completed CFA core. For instance, modeling can help elucidate how CYP107AK1, a key P450 enzyme in the Streptomyces scabiei pathway, accommodates its specific polyketide intermediate. nih.gov
| Enzyme Class (Example from CFA Pathway) | Modeling Technique | Research Insights |
| Cytochrome P450 (e.g., CYP107AK1) | Homology Modeling, Molecular Docking | Prediction of active site architecture and substrate binding orientation. nih.gov |
| Molecular Dynamics (MD) Simulations | Analysis of enzyme flexibility, identification of key residues for substrate stabilization, and modeling of conformational changes during the catalytic cycle. researchgate.netosti.gov | |
| Polyketide Synthase (PKS) | Domain Modeling, Docking | Understanding how the growing polyketide chain is held and passed between catalytic domains. |
| Coronafacate Ligase (e.g., Cfl) | Molecular Docking | Elucidation of the binding pockets for both this compound and the specific amino acid (e.g., coronamic acid or isoleucine). nih.gov |
Computational Chemistry for Reaction Mechanism Elucidation (e.g., DFT calculations for rearrangements)
While molecular modeling focuses on the physical interactions within a biological system, computational chemistry methods like Density Functional Theory (DFT) are employed to investigate the electronic details of chemical reactions. openaccessjournals.com DFT has become an indispensable tool for elucidating complex reaction mechanisms, calculating reaction energies, and identifying the structures of transient intermediates and transition states that are difficult to capture experimentally. sumitomo-chem.co.jpnih.gov
In the biosynthesis of this compound, several reaction steps involve intricate chemical transformations, such as cyclizations and oxidative rearrangements, which are ideal for investigation with DFT. For example, the formation of the characteristic hydrindane core of CFA from a linear polyketide precursor involves a key cyclization event. DFT calculations can be used to:
Map the Reaction Coordinate: By calculating the energy of the system along the reaction pathway, researchers can construct a detailed energy profile. coe.edu
Identify Transition States: These calculations can pinpoint the high-energy transition state structures, providing a chemical blueprint of the reaction's bottleneck. coe.edu
Evaluate Competing Mechanisms: DFT can be used to compare the energetic feasibility of different proposed reaction pathways, allowing researchers to determine the most likely mechanism.
A prime candidate for such analysis is the role of the cytochrome P450 enzyme, CYP107AK1, which introduces an oxygen atom that becomes the carbonyl group in the CFA backbone. nih.gov DFT could be used to model the catalytic cycle of this enzyme, clarifying how the oxygen is activated and inserted into the substrate with high specificity. The choice of the functional and basis set in DFT calculations is critical, as their accuracy can vary depending on the system being studied. sumitomo-chem.co.jp
| Computational Task | Application in CFA Biosynthesis | Insights Provided |
| Transition State Search | Elucidating the key C-C bond formation in the cyclization of the polyketide chain. | Structure and energy of the transition state, activation energy barrier for the reaction. coe.edu |
| Reaction Pathway Mapping | Following the oxidative rearrangement catalyzed by a P450 enzyme. | Step-by-step mechanism, identification of all intermediates. sumitomo-chem.co.jp |
| Energetics Calculation | Comparing the stability of proposed intermediates in the pathway. | Thermochemical data to support or refute a hypothesized mechanism. coe.edu |
| Spectroscopic Prediction | Calculating theoretical NMR or UV-Vis spectra of proposed intermediates. | Aiding in the structural elucidation of intermediates that accumulate in mutant strains. sumitomo-chem.co.jp |
Bioinformatics for Gene Cluster Prediction and Evolution
The biosynthesis of secondary metabolites like this compound is encoded by a set of genes physically grouped together on the chromosome, known as a Biosynthetic Gene Cluster (BGC). apsnet.org The field of bioinformatics provides powerful tools to identify, annotate, and compare these BGCs, offering profound insights into their function and evolutionary history. mdpi.com
Genome mining, using software like antiSMASH, is the first step, allowing researchers to scan entire bacterial genomes to identify putative BGCs. mdpi.com The BGC for this compound was identified in the plant pathogen Streptomyces scabiei through such bioinformatic analysis, which revealed a cluster of genes with homology to those involved in polyketide synthesis. apsnet.orgresearchgate.net
Comparative genomics is then used to analyze the similarities and differences between CFA clusters in various organisms, such as S. scabiei and Pseudomonas syringae. nih.gov These analyses have shown that while both clusters produce the same core molecule, they have distinct genetic organizations. nih.gov The S. scabiei cluster contains six unique genes not found in the P. syringae cluster, including a different P450 enzyme (CYP107AK1) and specific regulatory genes. nih.gov This indicates that the pathways, despite leading to the same product, are novel and have evolved divergently.
Phylogenetic analysis of the core biosynthetic genes within these clusters helps to trace their evolutionary origins. Such studies suggest that horizontal gene transfer has played a significant role in the dissemination of the CFA biosynthetic pathway among different plant-pathogenic bacteria. nih.gov The presence of CFA-like gene clusters in non-pathogenic bacteria also raises questions about the original function and evolutionary trajectory of this metabolic pathway. nih.gov
| Organism | Key Genes in CFA Cluster | Unique Features Compared to P. syringae |
| Pseudomonas syringae | cfa1-6, cfl | Produces coronatine (CFA linked to coronamic acid). nih.gov |
| Streptomyces scabiei | Homologues of cfa genes, CYP107AK1, cfaR | Contains six additional genes, including a novel P450 and regulatory genes. Produces CFA-isoleucine. nih.govresearchgate.net |
| Pectobacterium atrosepticum | Homologues of cfa genes | Shares core biosynthetic genes with P. syringae. apsnet.org |
Conclusion
Summary of Key Discoveries in Coronafacic Acid Research
This compound (CFA) is a polyketide that forms a key component of the phytotoxin coronatine (B1215496) (COR). nih.govnih.gov The latter is produced by several pathovars of the plant pathogenic bacterium Pseudomonas syringae and acts as a virulence factor. nih.govnih.gov Research into this compound has unveiled its unique biosynthesis, its function as a molecular mimic of plant hormones, and has led to the development of multiple total synthesis strategies.
A pivotal discovery in the study of this compound was the elucidation of its biosynthetic pathway. It is synthesized by a combination of monofunctional and multifunctional polyketide synthase (PKS) proteins. nih.govresearchgate.net The gene cluster responsible for CFA biosynthesis contains genes encoding for both type I and type II PKS systems, a feature that distinguishes it from many other bacterial polyketides. nih.govnih.gov Precursor feeding studies using isotopically labeled substrates have shown that CFA is derived from three acetate (B1210297) units, one butyrate (B1204436) unit, and one pyruvate (B1213749) unit. cdnsciencepub.com The biosynthesis begins with the conversion of succinic semialdehyde to its CoA ester, followed by a series of elongation and cyclization reactions catalyzed by enzymes such as Cfa1 (acyl carrier protein), Cfa2 (dehydratase), and Cfa3 (ketosynthase). researchgate.net The discovery of cascade reactions during its biosynthesis, where a 5,6-fused all-carbon ring system is formed in a single step, highlights the complexity and efficiency of the enzymatic machinery involved. acs.org
Another significant area of discovery has been the total synthesis of this compound. The first total synthesis of racemic this compound was achieved through various approaches, including intermolecular Diels-Alder reactions. cdnsciencepub.comcdnsciencepub.com Subsequent research has focused on developing more efficient and stereoselective syntheses of both racemic and optically active forms of CFA. tandfonline.comnih.gov These synthetic efforts have not only made CFA and its analogs more accessible for biological studies but have also driven innovation in synthetic organic chemistry. researchgate.netthieme-connect.com For instance, a gram-scale production of this compound has enabled comprehensive structure-activity relationship studies. researchgate.netnih.gov
Functionally, a key discovery was that coronatine, and by extension its active component this compound, acts as a structural and functional mimic of the plant hormone jasmonoyl-l-isoleucine (JA-Ile). researchgate.netnih.gov This mimicry allows the producing bacterium to suppress the host plant's immune response, a crucial step for pathogenesis. acs.org Coronatine has been shown to be even more active than jasmonates in some assays, stimulating the production of secondary metabolites and influencing various plant stress responses. researchgate.net While this compound itself shows some biological activity, its conjugation to an amino acid, as in coronatine, is required for optimal activity. researchgate.netapsnet.org
Broader Implications for Natural Product Chemistry and Plant Pathology
The research on this compound has had significant implications for the fields of natural product chemistry and plant pathology. The elucidation of its unique biosynthetic pathway, which combines elements of both type I and type II polyketide synthases, has expanded our understanding of how bacteria produce complex natural products. nih.govnih.gov This discovery challenges the traditional classification of PKS systems and suggests a greater potential for molecular diversity in microbial secondary metabolism. nih.gov The study of the this compound gene cluster has provided a model for predicting the structure of other polyketides from their gene sequences and has opened up possibilities for combinatorial biosynthesis to create novel compounds. nih.govacs.org
From a plant pathology perspective, the discovery that this compound is a key component of a virulence factor that mimics a plant hormone has provided profound insights into the molecular mechanisms of bacterial pathogenesis. acs.orgnih.gov This understanding of how pathogens manipulate host signaling pathways has significant implications for developing new strategies to control plant diseases. For example, understanding the structure-activity relationships of this compound and its derivatives could lead to the design of molecules that block its effects or interfere with the pathogen's virulence. researchgate.netnih.gov The finding that the this compound biosynthetic gene cluster is present in other plant pathogens, such as Pectobacterium atrosepticum and Streptomyces scabies, suggests that this virulence strategy is more widespread than initially thought and highlights the role of horizontal gene transfer in the evolution of plant pathogens. frontiersin.orgfrontiersin.orgapsnet.org
Furthermore, the biological activity of this compound and its derivatives has made them attractive starting points for the development of new agrochemicals. researchgate.netthieme-connect.com Acting as a jasmonate agonist, coronatine and its analogs have potential applications as plant growth regulators or as leads for novel herbicides. researchgate.netnih.gov The ability to produce this compound on a larger scale through improved synthetic methods is crucial for exploring these potential applications. researchgate.net
Future Perspectives and Unaddressed Research Questions
Another key area of future research is to fully understand the range of biological activities of this compound and its various naturally occurring derivatives. While its role as a jasmonate mimic is well-established, there may be other, more subtle effects on plant physiology. researchgate.net For example, coronafacoyl phytotoxins are also found in non-pathogenic bacteria, suggesting they may have roles beyond virulence. researchgate.net Investigating the ecological role of these compounds in different microbial contexts could reveal new functions.
The development of more potent and selective analogs of this compound is another promising research direction. With a scalable synthesis now available, systematic structure-activity relationship studies can be conducted to design new molecules with enhanced or altered biological activities. researchgate.netnih.gov These could be developed as more effective herbicides or as specific probes to study jasmonate signaling pathways in plants.
Finally, the regulatory networks that control the expression of the this compound biosynthetic gene cluster are not fully understood. While some regulatory elements have been identified, a complete picture of how environmental signals and the physiological state of the bacterium influence the production of this important secondary metabolite is still lacking. oup.com A deeper understanding of these regulatory mechanisms could have practical applications in optimizing the production of this compound and its derivatives through fermentation.
Q & A
Q. What are the key considerations for designing a stereoselective synthesis of coronafacic acid?
A stereoselective synthesis requires precise control over reaction conditions (e.g., temperature, catalysts) and chiral intermediates. For example, the use of cyclopentanone intermediates with defined stereochemistry (e.g., compound 2 in Taber et al.'s synthesis) ensures correct spatial orientation in the final product. NMR data (δ 4.71 ppm for specific protons) and optical rotation ([α]20D +47.2) are critical for verifying stereochemical outcomes . Methodological rigor includes reproducible protocols for ketalization and reduction steps, as outlined in synthetic workflows .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
High-resolution mass spectrometry (HRMS) and 1H/13C NMR are indispensable. For instance, HRMS confirmed the molecular ion ([M+H]+ 279.1967) of cyclopentanone intermediates, while NMR data (e.g., δ 2.54 ppm for methylene protons) resolved structural ambiguities . Infrared spectroscopy (IR) can validate functional groups, such as carbonyl stretches at 1735 cm−1 .
Q. How should researchers address conflicting bioactivity reports for this compound in plant-pathogen studies?
Cross-validate experimental conditions (e.g., pathogen strains, dosage) and controls. Use statistical tools (e.g., ANOVA) to assess variability and ensure sample sizes are adequate. Refer to guidelines for interpreting observational studies, where correlation ≠ causation, and prioritize mechanistic studies to isolate bioactivity pathways .
Q. What are the minimum data requirements for publishing a novel this compound derivative?
Include full synthetic procedures, characterization data (NMR, HRMS, IR), and purity assessments (HPLC/chromatography). For known compounds, cite prior synthesis methods; for new derivatives, provide crystallographic or spectral evidence of identity .
Advanced Research Questions
Q. How can researchers optimize multi-step reaction yields in this compound synthesis?
Employ design-of-experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). Taber et al. achieved 62% yield for cyclopentanone 2 via controlled crystallization (−78°C), highlighting the importance of purification steps . Kinetic studies and in-situ monitoring (e.g., TLC) can identify rate-limiting steps .
Q. What strategies resolve contradictions in this compound’s role as a virulence factor versus plant defense elicitor?
Conduct comparative transcriptomic/proteomic analyses under varying infection stages. Use gene knockout models to isolate this compound’s molecular targets. Integrate multi-omics data with phenotypic assays to contextualize conflicting findings .
Q. How can computational modeling improve the design of this compound analogs with enhanced stability?
Apply density functional theory (DFT) to predict stability of stereochemical configurations. Molecular dynamics simulations can assess conformational flexibility in plant cell environments. Validate predictions with synthetic analogs and in vitro degradation assays .
Q. What are the best practices for validating this compound’s interaction with jasmonate receptors?
Use surface plasmon resonance (SPR) for binding affinity measurements and X-ray crystallography for structural insights. Include negative controls (e.g., receptor mutants) and replicate experiments to confirm specificity. Cross-reference findings with in planta jasmonate signaling assays .
Methodological Guidance
Q. How should researchers structure a manuscript on this compound’s biosynthesis for high-impact journals?
Follow IMRaD (Introduction, Methods, Results, Discussion) format. Highlight novelty in the introduction (e.g., new enzymatic pathways). In methods, detail experimental protocols (e.g., column chromatography conditions). Use tables to summarize yields and spectroscopic data, avoiding redundancy with figures .
What frameworks ensure rigor in formulating research questions about this compound’s ecological roles?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example: “How does this compound (Intervention) alter jasmonate signaling (Outcome) in Arabidopsis thaliana (Population) compared to mock treatments (Comparison)?” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
